4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine
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Overview
Description
4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenylhydrazine core
Preparation Methods
The synthesis of 4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine typically involves the introduction of fluorine atoms and trifluoromethyl groups onto a phenylhydrazine scaffold. One common method involves the reaction of a suitable phenylhydrazine derivative with fluorinating agents under controlled conditions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Chemical Reactions Analysis
4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or azo compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other functional groups.
Scientific Research Applications
4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects .
Comparison with Similar Compounds
4,5-Difluoro-2-(trifluoromethyl)phenylhydrazine can be compared with other fluorinated phenylhydrazine derivatives, such as:
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: This compound also contains fluorine and trifluoromethyl groups but differs in its dioxole structure, leading to different chemical and physical properties[][5].
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another similar compound with a pyridine ring instead of a phenyl ring, which affects its reactivity and applications.
Properties
IUPAC Name |
[4,5-difluoro-2-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-4-1-3(7(10,11)12)6(14-13)2-5(4)9/h1-2,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPCTHCPMBJDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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